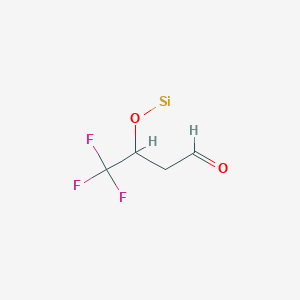
CID 78067719
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78067719” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 78067719 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of protective groups and halogenated hydrocarbons as raw materials. For instance, one method involves the C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 78067719 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Scientific Research Applications
CID 78067719 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 78067719 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use. For instance, it may inhibit certain receptor tyrosine kinases or interact with other signaling molecules to exert its effects .
Comparison with Similar Compounds
CID 78067719 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. Some similar compounds may include other derivatives of indole or related heterocyclic compounds .
Properties
Molecular Formula |
C4H4F3O2Si |
|---|---|
Molecular Weight |
169.15 g/mol |
InChI |
InChI=1S/C4H4F3O2Si/c5-4(6,7)3(9-10)1-2-8/h2-3H,1H2 |
InChI Key |
LPTLVYQRDQSTKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(C(F)(F)F)O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















